![molecular formula C11H13FN2O3 B13614245 4-(3-Fluoro-4-nitrophenoxy)piperidine](/img/structure/B13614245.png)
4-(3-Fluoro-4-nitrophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-nitrophenoxy)piperidine is a fluorinated piperidine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions starting from commercially available precursors. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a fluorinated nitrobenzene derivative reacts with piperidine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Fluoro-4-nitrophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Major Products:
Reduction of the nitro group: Produces 4-(3-Fluoro-4-aminophenoxy)piperidine.
Substitution of the fluorine atom: Results in various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-nitrophenoxy)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The nitro group can also participate in redox reactions, further affecting its activity .
Vergleich Mit ähnlichen Verbindungen
3-Fluoropiperidine: Shares the fluorine substitution but lacks the nitro group.
4-Nitrophenoxypiperidine: Contains the nitro group but not the fluorine atom.
Uniqueness: 4-(3-Fluoro-4-nitrophenoxy)piperidine’s combination of fluorine and nitro groups provides a unique set of chemical properties, such as increased metabolic stability and specific electronic effects, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13FN2O3 |
---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
4-(3-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 |
InChI-Schlüssel |
RVIPZLURALTLQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.